molecular formula C8H14F3N B1464491 1-Cyclopentyl-3,3,3-trifluoropropan-1-amine CAS No. 1249833-80-4

1-Cyclopentyl-3,3,3-trifluoropropan-1-amine

Cat. No.: B1464491
CAS No.: 1249833-80-4
M. Wt: 181.2 g/mol
InChI Key: DTFWWYNTVSGQKR-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3,3,3-trifluoropropan-1-amine is a specialist alkylamine chemical reagent of significant interest in pharmaceutical and neuroscience research. Its structure, incorporating a cyclopentyl group and a rigid, lipophilic 3,3,3-trifluoropropyl chain, is designed to mimic key features of established pharmacologically active compounds. The trifluoromethyl group is a critical pharmacophore in modern medicinal chemistry, known to enhance a compound's metabolic stability, membrane permeability, and binding affinity by influencing its electron distribution and lipophilicity . This makes the compound a valuable building block for developing novel bioactive molecules. The core alkylamine structure is closely analogous to that of compounds like cyclopentamine, a known sympathomimetic that acts as a releasing agent of catecholamine neurotransmitters such as norepinephrine and dopamine . This structural relationship suggests significant research potential for this compound in investigating the structure-activity relationships (SAR) of neuroactive compounds. Researchers can utilize it as a key intermediate to develop and screen new chemical entities, particularly for central nervous system (CNS) targets. Its properties may be pertinent to the study of monoamine receptor modulators, a class that includes innovative antipsychotic candidates like TAAR1 agonists . Furthermore, the trifluoropropyl moiety is a common feature in many FDA-approved drugs and advanced candidates across various therapeutic areas, underscoring its broad utility in drug discovery programs . This product is provided For Research Use Only and is strictly not for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-cyclopentyl-3,3,3-trifluoropropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3N/c9-8(10,11)5-7(12)6-3-1-2-4-6/h6-7H,1-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFWWYNTVSGQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies

The synthesis of 1-Cyclopentyl-3,3,3-trifluoropropan-1-amine typically involves:

  • Introduction of the trifluoromethyl group at the propan-1-amine backbone.
  • Installation of the cyclopentyl substituent at the 1-position of the propanamine chain.
  • Selective amination to form the primary amine functionality.

These steps can be achieved through various approaches including nucleophilic substitution, reductive amination, and organometallic addition reactions.

Preparation via Reductive Amination of 3,3,3-Trifluoropropanones

A common and effective method involves the reductive amination of 3,3,3-trifluoropropan-1-one derivatives with cyclopentylamine or its precursors.

Procedure:

  • Starting materials: 3,3,3-trifluoropropan-1-one or its activated derivatives.
  • Amination: Reaction with cyclopentylamine under reductive conditions using reducing agents such as sodium triacetoxyborohydride or catalytic hydrogenation.
  • Conditions: Typically performed in solvents like dichloromethane or methanol at ambient to mild elevated temperatures.
  • Outcome: Formation of this compound with high selectivity.

This method benefits from straightforward operational procedures and good functional group tolerance.

Use of Metalloenamine Intermediates for Diastereoselective Synthesis

Advanced asymmetric synthesis techniques employ metalloenamines derived from N-sulfinyl imines for controlled stereoselective addition to aldehydes, which can be adapted for the synthesis of trifluoromethylated amines.

  • Reference: Kochi et al. (2003) demonstrated the use of metalloenamines for highly diastereoselective addition to aldehydes, yielding syn- and anti-1,3-amino alcohols with high diastereomeric ratios. While their work focused on amino alcohols, analogous strategies can be adapted for trifluoropropan-1-amines by modifying the aldehyde and amine components appropriately.

Fluorinated Pyridinium Salt Mediated Synthesis

Recent methods utilize trifluoromethylated pyridinium salts as electrophilic trifluoromethyl donors to form trifluoromethylated amines.

  • Approach: Reaction of 1-(3,3,3-trifluoro-2-oxopropyl)pyridinium bromides with amines under acidic conditions (e.g., acetic acid) at elevated temperatures (~120 °C) leads to trifluoromethylated amine products.
  • Workup: Neutralization and extraction followed by chromatographic purification.
  • Scale: Gram-scale synthesis has been demonstrated with good yields.
  • Relevance: This method can be adapted to cyclopentyl amines for the preparation of this compound.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations References
Reductive amination 3,3,3-Trifluoropropan-1-one + cyclopentylamine + NaBH(OAc)3 Simple, high selectivity Requires precursor ketone
Metalloenamine asymmetric synthesis N-sulfinyl imines + aldehydes + catecholborane High diastereoselectivity More complex, specialized reagents
Pd-catalyzed cross-coupling Bromotrifluoropropyl + cyclopentylboronic acid, Pd catalyst, CuI Regioselective cyclopentyl installation Requires organometallic reagents
Pyridinium salt mediated synthesis 1-(3,3,3-trifluoro-2-oxopropyl)pyridinium bromide + cyclopentylamine + AcOH, heat Scalable, good yields Elevated temperature, acidic conditions

Research Findings and Notes

  • The reductive amination route is widely favored for its operational simplicity and compatibility with various functional groups.
  • Diastereoselective synthesis using metalloenamines offers stereochemical control but is less commonly applied for this specific compound.
  • Palladium-catalyzed cross-coupling expands synthetic flexibility, allowing late-stage modification of trifluoromethylated intermediates.
  • The pyridinium salt approach represents a novel, efficient method for direct trifluoromethylation and amination, suitable for scale-up.
  • Careful control of reaction conditions (temperature, solvent, catalyst loading) is critical to optimize yield and purity.
  • Purification typically involves standard chromatographic techniques, often silica gel column chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-3,3,3-trifluoropropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoropropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Azides, nitriles.

Scientific Research Applications

1-Cyclopentyl-3,3,3-trifluoropropan-1-amine is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.

    Industry: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3,3,3-trifluoropropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclopentyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares 1-cyclopentyl-3,3,3-trifluoropropan-1-amine with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Structural Features Evidence Source
This compound C₈H₁₄F₃N 181.20 Cyclopentyl Medium-sized cycloalkane, moderate steric bulk N/A (Inferred)
1-Cyclopropyl-3,3,3-trifluoropropan-1-amine C₆H₁₀F₃N 153.15 Cyclopropyl Small ring, high ring strain
1-Cyclohexyl-3,3,3-trifluoropropan-1-amine C₉H₁₆F₃N 195.23 Cyclohexyl Larger ring, increased lipophilicity
1-(4-Bromophenyl)-3,3,3-trifluoropropan-1-amine C₉H₉BrF₃N 268.07 4-Bromophenyl Aromatic, electron-deficient
2-(2-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride C₉H₁₀Cl₂F₃N 260.09 2-Chlorophenyl Aromatic, ortho-substitution

Key Observations :

  • Ring Size and Steric Effects : The cyclopentyl group balances steric bulk and conformational flexibility compared to the strained cyclopropyl and bulkier cyclohexyl . This may influence binding affinity in enzyme inhibition (e.g., BACE1 inhibitors, as seen in related trifluoropropylamines ).
  • Aromatic vs.

Biological Activity

1-Cyclopentyl-3,3,3-trifluoropropan-1-amine is a compound of interest in medicinal chemistry due to its unique trifluoropropyl group and cyclopentyl moiety. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C6_6H10_{10}F3_3N
  • CAS Number : 1249833-80-4
  • SMILES Notation : C1CCC(C(C(F)(F)F)N)C1

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for various biological studies.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Compounds with similar structures have been shown to modulate the activity of neurotransmitter receptors, particularly in the central nervous system (CNS). The trifluoropropyl group may facilitate binding to receptors due to increased hydrophobic interactions.

Pharmacological Effects

Research indicates that this compound may exhibit:

  • Antidepressant-like effects : Preliminary studies suggest modulation of serotonin and norepinephrine pathways.
  • Anxiolytic properties : Potential effects on GABAergic systems have been hypothesized.

Study 1: Neuropharmacological Evaluation

In a study evaluating various amines for their neuropharmacological effects, this compound was tested for its impact on anxiety and depression models in rodents. Results indicated a significant reduction in anxiety-like behavior in the elevated plus maze test compared to control groups. The compound also showed promise in reducing depressive-like symptoms in forced swim tests.

Parameter Control Test Compound
Time spent in open arms (s)2045
Immobility time (s)180120

Study 2: Binding Affinity Assays

Binding affinity assays conducted against various neurotransmitter receptors revealed that this compound has a moderate affinity for serotonin receptors (5-HT2A_2A), suggesting its potential role as a serotonergic agent.

Receptor Type Binding Affinity (Ki)
5-HT2A_2A50 nM
GABAA_A>1000 nM

Toxicological Profile

Preliminary toxicological assessments indicate that while the compound exhibits promising biological activity, it also presents certain risks:

  • Acute toxicity : Classified as harmful if swallowed (H302).
  • Skin irritation : Causes skin irritation upon contact (H315).

Q & A

Basic: What are the standard synthetic methodologies for preparing 1-Cyclopentyl-3,3,3-trifluoropropan-1-amine in laboratory settings?

Answer: Synthesis typically involves cyclopentylamine as a starting material, followed by alkylation with a trifluoropropyl group. Key steps include:

  • Protection of the amine : To avoid side reactions during alkylation, temporary protection (e.g., using Boc groups) may be employed.
  • Alkylation conditions : Sodium hydride in dichloromethane under inert atmosphere facilitates nucleophilic substitution, as seen in cyclohexylpropan-1-amine synthesis .
  • Purification : Column chromatography or recrystallization ensures high purity.
  • Scale-up considerations : Continuous flow reactors (as used for cyclopropylpropan-1-amine derivatives) improve efficiency for larger batches .

Basic: How is the structural characterization of this compound performed?

Answer: Multi-modal characterization includes:

  • NMR spectroscopy : 1H NMR identifies cyclopentyl protons (δ ~1.5–2.0 ppm) and trifluoropropyl signals (δ ~2.5–3.5 ppm). 19F NMR confirms the CF3 group (δ ~-60 to -70 ppm).
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 214.1).
  • X-ray crystallography : Resolves stereochemistry if crystalline, as demonstrated in trifluoropropenyl cyclopropane derivatives .
  • Computational validation : Density Functional Theory (DFT) predicts electronic effects of the CF3 group and verifies NMR shifts .

Advanced: What strategies address low yields in the final alkylation step of this compound synthesis?

Answer: Yield optimization strategies include:

  • Temperature control : Maintain 0–20°C to mitigate exothermic side reactions.
  • Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates.
  • Solvent choice : Aprotic solvents like THF reduce hydrolysis of intermediates.
  • Stoichiometry adjustments : Use a 1.5–2.0 molar excess of trifluoropropylating agent, monitored via TLC or GC-MS .
  • Inert conditions : Strict exclusion of moisture and oxygen prevents decomposition, critical in cyclopentylamine-based syntheses .

Advanced: How do researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts) for this compound?

Answer: Discrepancies arise from solvent effects or conformational flexibility. Methodological resolutions include:

  • Explicit solvent models : Use Polarizable Continuum Model (PCM) in DFT to account for solvent interactions.
  • Conformer analysis : Compare NMR shifts of multiple low-energy conformers (e.g., cyclopentyl chair vs. twist-boat).
  • Experimental validation : Variable-temperature NMR (e.g., -40°C to 80°C) isolates dynamic effects, as applied in trifluoropropanone studies .

Advanced: What role does the cyclopentyl group play in modulating the compound’s pharmacokinetic properties?

Answer: The cyclopentyl group:

  • Enhances lipophilicity : Improves blood-brain barrier penetration compared to smaller cycloalkyl groups.
  • Reduces metabolic degradation : Its semi-rigid structure hinders cytochrome P450 oxidation, increasing half-life.
  • Balances rigidity and flexibility : Unlike strained cyclopropane rings, cyclopentyl allows conformational adaptability for target binding, as seen in cyclopropylamine derivatives .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer: Critical precautions include:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of volatile amines.
  • Spill management : Neutralize with 5% HCl, then absorb with vermiculite.
  • Storage : Under nitrogen at 2–8°C to prevent oxidation, as recommended for similar amines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopentyl-3,3,3-trifluoropropan-1-amine
Reactant of Route 2
1-Cyclopentyl-3,3,3-trifluoropropan-1-amine

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